molecular formula C14H16 B14412143 1,2,3,4,4A,4B-Hexahydrophenanthrene CAS No. 83707-98-6

1,2,3,4,4A,4B-Hexahydrophenanthrene

Cat. No.: B14412143
CAS No.: 83707-98-6
M. Wt: 184.28 g/mol
InChI Key: MPUIANDHWHNPJY-UHFFFAOYSA-N
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Description

1,2,3,4,4A,4B-Hexahydrophenanthrene is a polycyclic hydrocarbon with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro configuration, which means it contains six additional hydrogen atoms compared to phenanthrene. Its molecular formula is C14H16, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

The synthesis of 1,2,3,4,4A,4B-Hexahydrophenanthrene typically involves hydrogenation of phenanthrene. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation and to avoid partial hydrogenation products .

Industrial production methods may involve more advanced catalytic systems and continuous flow reactors to enhance yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

1,2,3,4,4A,4B-Hexahydrophenanthrene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthrenequinone, while substitution reactions can produce a variety of substituted phenanthrenes .

Scientific Research Applications

1,2,3,4,4A,4B-Hexahydrophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,4A,4B-Hexahydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1,2,3,4,4A,4B-Hexahydrophenanthrene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

83707-98-6

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1,2,3,4,4a,4b-hexahydrophenanthrene

InChI

InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,13-14H,2,4,6,8H2

InChI Key

MPUIANDHWHNPJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C3C=CC=CC3C2C1

Origin of Product

United States

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